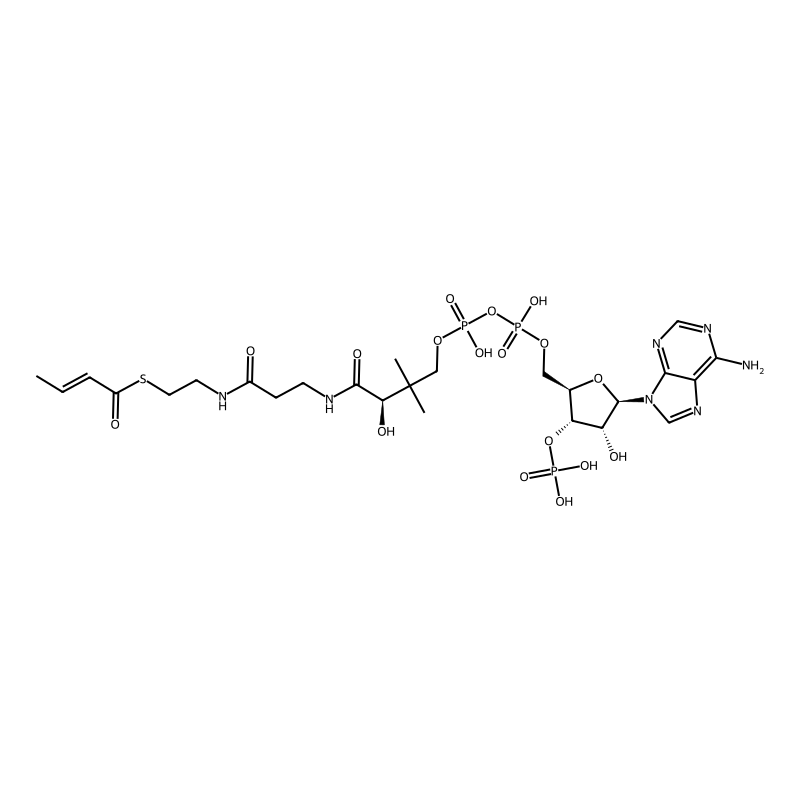crotonoyl-CoA

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Crotonoyl-CoA is a significant biochemical compound characterized by its role as an intermediate in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. It is the (E)-isomer of but-2-enoyl-CoA and is chemically represented as CHNOPS. This compound is crucial in the fermentation processes of butyric acid and plays a role in the metabolism of lysine and tryptophan . Its concentration can influence post-translational modifications of histones, specifically crotonylation, which is essential for gene transcription regulation .
- Reduction Reaction:
- Carboxylation Reaction:
These reactions highlight crotonoyl-CoA's dual role as both a substrate and a product in metabolic pathways .
Crotonoyl-CoA is involved in various biological activities, particularly in metabolic processes. It serves as a substrate for enzymes that catalyze reactions leading to energy production and biosynthesis of essential biomolecules. Its role in histone modification through crotonylation affects gene expression, thereby influencing cellular functions . Additionally, it participates in the metabolism of fatty acids and amino acids, making it vital for maintaining cellular energy balance and metabolic homeostasis .
Crotonoyl-CoA can be synthesized through several biochemical pathways:
- From Butyryl-CoA: It can be produced from butyryl-CoA via dehydrogenation reactions catalyzed by specific acyl-CoA dehydrogenases.
- Via Fermentation: In microbial systems, crotonoyl-CoA can be generated during the fermentation of butyric acid.
- Enzymatic Reactions: The enzyme crotonyl-CoA carboxylase/reductase can also facilitate its formation through carboxylation processes .
Crotonoyl-CoA has several applications in biochemistry and biotechnology:
- Metabolic Studies: It serves as a key intermediate for studying metabolic pathways related to fatty acid and amino acid metabolism.
- Histone Modification Research: Its role in histone crotonylation makes it significant for research into gene regulation mechanisms.
- Biocatalysis: Enzymes that utilize crotonoyl-CoA are explored for their potential in biocatalytic processes, which could lead to more sustainable chemical synthesis methods .
Research on crotonoyl-CoA interactions focuses on its role as a substrate for various enzymes, particularly crotonyl-CoA carboxylase/reductase. Studies have shown that this enzyme not only reduces crotonyl-CoA but also facilitates its carboxylation, indicating a complex interplay between different metabolic pathways. Furthermore, investigations into how changes in crotonoyl-CoA concentrations affect histone modifications provide insights into its regulatory roles within cells .
Crotonoyl-CoA shares structural and functional similarities with several other Coenzyme A derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Biological Role | Unique Features |
|---|---|---|---|
| Butyryl-CoA | Similar backbone | Fatty acid metabolism | Directly reduced from crotonoyl-CoA |
| Acetyl-CoA | Similar backbone | Central metabolite in energy production | Involved in the citric acid cycle |
| Propionyl-CoA | Similar backbone | Fatty acid metabolism | Involved in odd-chain fatty acid oxidation |
| Succinyl-CoA | Similar backbone | Energy metabolism | Key intermediate in the citric acid cycle |
| Isovaleryl-CoA | Similar backbone | Amino acid metabolism | Specific to branched-chain amino acids |
Crotonoyl-CoA's unique position arises from its specific involvement in both fatty acid and amino acid metabolism, as well as its regulatory role in histone modifications, distinguishing it from other similar compounds .








